molecular formula C6H4N4 B1209538 2-Amino-1-propene-1,1,3-tricarbonitrile CAS No. 868-54-2

2-Amino-1-propene-1,1,3-tricarbonitrile

Cat. No. B1209538
CAS RN: 868-54-2
M. Wt: 132.12 g/mol
InChI Key: BNHGNFYPZNDLAF-UHFFFAOYSA-N
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Description

2-Amino-1-propene-1,1,3-tricarbonitrile is a chemical compound that has drawn interest due to its potential applications in various fields of chemistry, including organic synthesis and material science. It serves as a precursor for the synthesis of diverse heterocyclic compounds, which are valuable in pharmaceuticals, agrochemicals, and dyestuffs.

Synthesis Analysis

The synthesis of compounds related to this compound involves multi-component reactions that allow the efficient assembly of complex structures from simple precursors. For instance, a related approach was used to synthesize 2-amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile through conventional spectroscopic techniques and X-ray diffraction studies, highlighting the versatility of amino carbonitriles in constructing cyclic and acyclic structures with potential biological activity (Sharma et al., 2022).

Molecular Structure Analysis

The molecular structure of derivatives of this compound, such as 1-Aminocyclohexene-2,4-dicarbonitriles, was determined using spectroscopic data and X-ray crystallography. These analyses revealed the relative stereochemical configurations and conformational preferences, providing insights into the structural features that influence the reactivity and properties of these compounds (Lorente et al., 1995).

Chemical Reactions and Properties

The reactivity of this compound with different reagents leads to the formation of various heterocyclic compounds. For example, its condensation with 2-acetyl-furan yielded derivatives that underwent heterocyclization reactions to give quinoline, furan, pyrazole, and thiophene derivatives with recorded antitumor activity against several cancer cell lines (Mohareb et al., 2011).

Scientific Research Applications

Antitumor Activities

2-Amino-1-propene-1,1,3-tricarbonitrile has been utilized as a precursor in synthesizing quinoline, furan, pyrazole, and thiophene derivatives, which demonstrated significant antitumor activities against various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some of these synthesized compounds have shown high inhibitory effects in cancer treatments (Mohareb, Fleita, & Sakka, 2011).

Synthesis of Heterocyclic Systems

This chemical serves as a multifunctional reagent widely used in the preparation of diverse heterocyclic systems, playing a key role in organic synthesis. The majority of the applications in this area have been explored in the last 20-25 years, highlighting its relevance in modern chemistry (Dotsenko, Krivokolysko, & Semenova, 2018).

Corrosion Inhibition

Studies have shown that derivatives of this compound can act as effective corrosion inhibitors for mild steel in acidic environments. These compounds are reported to provide protective films on the mild steel surface, significantly reducing corrosion rates (Verma, Quraishi, & Singh, 2015).

Solvatochromic Behavior

Research has demonstrated the solvatochromic properties of derivatives of this compound, indicating their potential as solvatochromic probes. These studies explore the interaction of these compounds with different solvents and their ability to indicate changes in solvent polarity (Elmsheeti, Hemdan, Sammour, & Alnajjar, 2020).

Mechanism of Action

Target of Action:

We know that it is a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . Its versatility makes it an attractive candidate for various synthetic pathways.

Biochemical Pathways:

2-Amino-1-propene-1,1,3-tricarbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. It can undergo condensation reactions with aromatic nitroso compounds, leading to the formation of useful coloring agents. Additionally, it reacts with 1,3-dithiole-derived polyenals, forming push–pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .

Pharmacokinetics:

Unfortunately, detailed information on the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is scarce. Its solubility in ethanol and water upon heating suggests reasonable bioavailability .

Result of Action:

The molecular and cellular effects of this compound depend on the specific reactions it undergoes. For example, its stimulation of choline acetyltransferase activity in animals suggests potential therapeutic effects on cholinergic disorders .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

2-Amino-1-propene-1,1,3-tricarbonitrile is a key intermediate in the synthesis of various heterocyclic compounds . It has potential applications in the synthesis of novel beneficial scaffolds as well as biologically active molecules . It is also used in the field of pharmaceutical and medicinal applications such as nootropic drugs .

properties

IUPAC Name

2-aminoprop-1-ene-1,1,3-tricarbonitrile
Source PubChem
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InChI

InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHGNFYPZNDLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235813
Record name 2-Amino-1,1,3-tricyanopropene
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Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

868-54-2
Record name 2-Amino-1-propene-1,1,3-tricarbonitrile
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Record name 2-Amino-1,1,3-tricyanopropene
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Record name 2-Amino-1,1,3-tricyanopropene
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Record name 3-aminoprop-1-ene-1,1,3-tricarbonitrile
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Record name 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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